2-(2-Bromophenyl)-2-methylpropanoic acid
Overview
Description
2-(2-Bromophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom attached to the benzene ring and a methyl group attached to the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylpropanoic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine as the brominating agent and a Lewis acid catalyst such as aluminum chloride for the acylation step. The reaction is carried out under controlled temperatures to ensure the selective bromination of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include substituted phenylpropanoic acids, phenyl ketones, and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylacetic acid
- 2-(2-Bromo-4-methoxyphenyl)acetic acid
- 2-(2-Bromo-5-chlorophenyl)acetic acid
Uniqueness
2-(2-Bromophenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methyl group on the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGJYHPNFXLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556011 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113948-00-8 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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